molecular formula C5H7NO4S B12910472 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one CAS No. 89661-24-5

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one

Cat. No.: B12910472
CAS No.: 89661-24-5
M. Wt: 177.18 g/mol
InChI Key: VNNAVOAOHZPEFL-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)isoxazol-3(2H)-one (CAS 89661-24-5) is a high-purity chemical building block for pharmaceutical research and development. This compound features the isoxazol-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The molecule is characterized by the molecular formula C 5 H 7 NO 4 S and a molecular weight of 177.18 g/mol . While specific biological data for this compound is not provided, the isoxazole core is extensively documented in scientific literature for its therapeutic potential. Isoxazole derivatives are recognized for their diverse applications in developing anticancer agents , antimicrobials , anti-inflammatory compounds , and central nervous system (CNS) drugs . The methylsulfonylmethyl substituent in this molecule is a valuable functional group that can influence the compound's physicochemical properties and enhance its potential as a synthetic intermediate for creating more complex bioactive molecules. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

89661-24-5

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H7NO4S/c1-11(8,9)3-4-2-5(7)6-10-4/h2H,3H2,1H3,(H,6,7)

InChI Key

VNNAVOAOHZPEFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=O)NO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper(I) or ruthenium(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of isoxazole, including 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that isoxazole derivatives induced oxidative stress leading to apoptosis in liver cancer cells, highlighting their potential as anticancer agents. The mechanism involved the activation of p53 and inhibition of the Akt signaling pathway, suggesting a multifaceted approach to cancer treatment .

Antiviral Activity

Recent investigations have shown that this compound derivatives possess antiviral properties. Specifically, they have been evaluated against Chikungunya virus protease, demonstrating potent inhibition with high selectivity over human cysteine proteases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies and Research Findings

  • Anticancer Activity : A series of isoxazole derivatives were synthesized and tested for their cytotoxicity against liver cancer cell lines. The most promising candidates showed IC50 values ranging from 0.3 to 3.7 μM, indicating strong antiproliferative effects .
    CompoundIC50 (μM)Cell Line
    5m0.3Huh7
    5o1.5Mahlavu
  • Antiviral Efficacy : In a study assessing the antiviral activity against Chikungunya virus, the compound demonstrated a significant reduction in viral replication at low concentrations. The selectivity index was >30-fold compared to other cysteine proteases, showcasing its potential as a targeted antiviral agent .
    CompoundViral Inhibition (%)Selectivity Index
    585>30

Mechanism of Action

The mechanism of action of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase isoenzymes, which are involved in various physiological processes .

Comparison with Similar Compounds

Structural Analogues of Isoxazol-3(2H)-one Derivatives

Key structural variations among isoxazolone derivatives include substituents on the isoxazole ring and modifications to the heterocyclic core. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison of Isoxazol-3(2H)-one Derivatives

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties/Activities Reference
5-((Methylsulfonyl)methyl)isoxazol-3(2H)-one Methylsulfonylmethyl 193.19 (calculated) High polarity, metabolic stability
5-Bromobenzo[d]isoxazol-3(2H)-one Bromo (benzo-fused core) 214.02 Potential halogen-mediated bioactivity
5-(Pentan-2-yl)-2-(pyrrolidinecarbonyl)isoxazol-3(2H)-one (20g) Pyrrolidinecarbonyl 293.35 (HRMS) AChE inhibition (IC₅₀ = 0.2 µM)
5-(4-Methylphenyl)isoxazol-3(2H)-one p-Tolyl 175.20 Intermediate in drug synthesis
5-[5-(2-Methylthiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one Thiazolyl-oxadiazolyl 250.24 Antiviral/antimicrobial potential
Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases polarity and solubility in polar solvents compared to halogenated derivatives like 5-bromobenzo[d]isoxazol-3(2H)-one .
  • Bulkier Substituents: Compounds such as 20g (pyrrolidinecarbonyl) exhibit enhanced AChE inhibitory activity due to improved binding interactions, whereas the methylsulfonyl group may offer better metabolic resistance .
  • Hybrid Structures: The thiazolyl-oxadiazolyl derivative (MW 250.24) demonstrates how fused heterocycles can diversify biological targeting, though synthetic complexity increases .

Biological Activity

5-((Methylsulfonyl)methyl)isoxazol-3(2H)-one, also known as a derivative of isoxazole, has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of a methylsulfonyl group enhances its solubility and potentially modulates its biological activity.

PropertyValue
Molecular Formula C6H9N2O3S
Molecular Weight 189.21 g/mol
CAS Number 89661-24-5
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that various isoxazole derivatives exhibit antimicrobial activity. A study focusing on similar compounds found that they could inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Recent studies have explored the anticancer potential of isoxazole derivatives, particularly their ability to induce apoptosis in cancer cells. For instance, compounds with structural similarities to this compound were shown to inhibit key proteins involved in cell survival, such as Bcl-2 and Bcl-xL. These proteins are crucial for maintaining the apoptotic threshold in cancer cells; thus, their inhibition can lead to increased apoptosis and reduced tumor growth .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : They may interact with receptors, altering signal transduction pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : By inhibiting anti-apoptotic proteins, these compounds can promote programmed cell death in cancerous cells.

Study on Anticancer Efficacy

In a notable study, researchers evaluated the efficacy of various isoxazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at specific concentrations (15 mg/kg), showcasing their potential as therapeutic agents .

In Vitro Studies on Antimicrobial Activity

Another study assessed the antimicrobial effects of related isoxazole compounds against a variety of pathogens. The findings indicated that these compounds exhibited moderate antibacterial activity, with some derivatives showing promise as lead compounds for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A solvent-free reductive amination approach, similar to the synthesis of benzoxazole derivatives, can be adapted. For example, intermediate formation via hydrazine hydrate under reflux in absolute alcohol (4 hours, monitored by TLC) ensures controlled reactivity. Optimize stoichiometry (e.g., 1.2 equivalents of reagents) and solvent selection (e.g., ethanol for solubility) to minimize by-products . Pre-functionalization of the methylsulfonyl group prior to isoxazole ring closure may improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FTIR : To confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • NMR : ¹H NMR for methylsulfonyl protons (δ 3.0–3.5 ppm) and isoxazole ring protons (δ 6.0–6.5 ppm).
  • LC-MS : For molecular ion validation (exact mass: ~219.03 g/mol).
    Cross-reference spectral data with NIST Chemistry WebBook standards for analogous isoxazole derivatives .

Q. What safety protocols are essential when handling sulfonyl-containing isoxazole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : EN 374-certified gloves, respiratory protection in low-ventilation areas, and barrier creams to prevent dermal exposure .
  • Storage : Keep in airtight containers away from oxidizing agents to prevent sulfonyl group degradation .
  • First Aid : Immediate rinsing with water for eye/skin contact; consult endocrine disruption data in Section 11 of safety sheets for long-term exposure risks .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Laboratory Studies : Use OECD 307 guidelines to simulate aerobic/anaerobic soil conditions. Monitor degradation via HPLC-UV at λ = 254 nm. Measure half-life (t½) under varying pH (4–9) and temperature (10–40°C) .
  • Biotic Transformations : Incubate with microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites via GC-MS. Prioritize sulfonate cleavage products due to methylsulfonyl lability .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate sulfonyl group electrophilicity. Calculate Fukui indices to identify reactive sites.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using software like Gaussian or ORCA. Validate with experimental kinetic data from NIST .

Q. How can contradictory data in degradation product identification be resolved?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences (e.g., sulfonic acid vs. sulfone derivatives) with accuracy < 2 ppm.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace fragmentation patterns in MS/MS. Compare with environmental metabolite libraries from INCHEMBIOL project databases .

Q. What strategies mitigate interference from synthetic by-products in biological activity assays?

  • Methodological Answer :

  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate the target compound. Confirm purity (>98%) via diode-array detection .
  • Bioassay Controls : Include "scrambled" by-product mixtures (e.g., unreacted intermediates) as negative controls to isolate true pharmacological effects .

Q. How do solubility and partition coefficients (log P) influence formulation for in vivo studies?

  • Methodological Answer :

  • Shake-Flask Method : Measure log P at pH 7.4 (octanol/water). For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG 400) or nanoemulsion formulations.
  • QSAR Modeling : Use tools like ACD/LogP or MarvinSuite to predict absorption properties. Validate with experimental data from Pharmacopeial Forum monographs .

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